molecular formula C18H15ClN2O2 B6093216 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 588674-25-3

1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6093216
CAS No.: 588674-25-3
M. Wt: 326.8 g/mol
InChI Key: XPBSSEDTORFOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, also known as CPMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPMC belongs to the class of pyrazole derivatives that have been studied for their various biological activities.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various signaling pathways. For example, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. This compound also inhibits the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In animal models of inflammation, this compound reduces inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde in lab experiments is its high purity and stability. This compound has been synthesized using various methods, and the purity of the compound has been confirmed using various analytical techniques. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. One of the areas of research is the development of this compound as a potential anticancer agent. Further studies are needed to understand the mechanism of action of this compound and to optimize its efficacy and safety in preclinical and clinical studies. Another area of research is the development of this compound as a potential anti-inflammatory and analgesic agent. Further studies are needed to understand the mechanism of action of this compound in inflammation and pain and to optimize its efficacy and safety in preclinical and clinical studies. Additionally, the use of this compound as a chemical probe to study various biological processes is an area of future research.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves the reaction between 4-chlorobenzylamine and 4-methoxyphenylhydrazine in the presence of acetic acid. The resulting product is then oxidized using sodium periodate to yield this compound. The synthesis of this compound has been reported in various research papers, and the purity of the compound has been confirmed using various analytical techniques such as NMR and HPLC.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been studied for its potential therapeutic properties in various scientific research studies. One of the main areas of research is the development of this compound as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential anti-inflammatory and analgesic properties. Studies have shown that this compound reduces inflammation and pain in animal models of inflammation.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-17-8-4-14(5-9-17)18-15(12-22)11-21(20-18)10-13-2-6-16(19)7-3-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBSSEDTORFOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142970
Record name 1-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-25-3
Record name 1-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588674-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.